4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride 4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219981-23-3
VCID: VC2835159
InChI: InChI=1S/C14H20ClNO.ClH/c1-11-10-13(2-3-14(11)15)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H
SMILES: CC1=C(C=CC(=C1)OCCC2CCNCC2)Cl.Cl
Molecular Formula: C14H21Cl2NO
Molecular Weight: 290.2 g/mol

4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride

CAS No.: 1219981-23-3

Cat. No.: VC2835159

Molecular Formula: C14H21Cl2NO

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride - 1219981-23-3

Specification

CAS No. 1219981-23-3
Molecular Formula C14H21Cl2NO
Molecular Weight 290.2 g/mol
IUPAC Name 4-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H20ClNO.ClH/c1-11-10-13(2-3-14(11)15)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H
Standard InChI Key QFCFGJWYBOGEQF-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCCC2CCNCC2)Cl.Cl
Canonical SMILES CC1=C(C=CC(=C1)OCCC2CCNCC2)Cl.Cl

Introduction

Chemical Structure and Properties

Basic Identification Parameters

4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride is characterized by several key identification parameters that facilitate its recognition and categorization in chemical databases and research contexts.

ParameterValue
CAS Number1219981-23-3
Molecular FormulaC14H21Cl2NO
Molecular Weight290.2 g/mol
MDL NumberMFCD13560498

Structural Features

The molecular structure of this compound displays several distinctive features that contribute to its chemical reactivity and biological profile. It contains a piperidine ring (a six-membered heterocyclic amine with a nitrogen atom) that is substituted at the 4-position with a 2-(4-chloro-3-methylphenoxy)ethyl group. The phenoxy component of the substituent features both chloro and methyl groups, which influence the electronic distribution and lipophilicity of the molecule. Furthermore, the compound exists as a hydrochloride salt, which typically enhances its stability and water solubility compared to the free base form.

Physical and Chemical Properties

Based on its structure and classification, 4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride exhibits several important physical and chemical properties:

  • Physical State: Typically exists as a crystalline solid at ambient temperature

  • Solubility: The hydrochloride salt form provides enhanced water solubility compared to the free base

  • Stability: Generally stable under standard laboratory conditions

  • Hazard Classification: Identified as an irritant, necessitating appropriate handling procedures

Biological Activity and Mechanism of Action

Molecular Interactions

The biological activity of 4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride involves interactions with various biological targets such as enzymes or receptors. Research suggests that the compound may function as either an inhibitor or activator within biochemical pathways, though specific details of these interactions remain under investigation.

Structure-Activity Relationships

The specific structural features of this compound, including the piperidine ring and the 4-chloro-3-methylphenoxy group, contribute significantly to its biological activity profile. The piperidine ring serves as a common pharmacophore in many bioactive compounds, while the chloro and methyl substituents on the phenoxy group can participate in hydrophobic interactions with protein binding sites. Additionally, the ethyl linker provides flexibility and appropriate spacing between the piperidine and phenoxy groups, potentially optimizing interactions with biological targets.

Comparison with Related Compounds

Piperidine derivatives as a class have demonstrated diverse biological activities, providing context for understanding the potential of 4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride.

Compound ClassStructural FeaturesReported Biological Activities
3-chloro-3-methyl-2,6-diarylpiperidin-4-onesPiperidine core with chloro and methyl substituentsAnti-cancer properties via specific cellular target interactions
Piperazine derivativesRelated heterocyclic structureActivity as histamine H receptor antagonists

This comparative analysis positions 4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride within a chemical family that has demonstrated significant pharmaceutical potential, though its specific therapeutic profile requires further research and characterization.

Research Methods and Analytical Techniques

Characterization Methods

The structural characterization and purity analysis of 4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride typically employ a range of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, while Mass Spectrometry (MS) confirms its molecular weight and fragmentation pattern. Infrared (IR) spectroscopy identifies functional groups, and High-Performance Liquid Chromatography (HPLC) assesses purity and can be used for quantitative analysis.

Biological Evaluation Methods

Evaluation of the biological activity of this compound involves various assays and techniques designed to assess its interactions with potential targets. In vitro receptor binding assays determine affinity for specific targets, while enzyme inhibition assays evaluate effects on enzymatic activity. Cell-based functional assays provide insights into cellular responses, and in vivo models may be employed to assess pharmacological effects in biological systems.

Industrial Applications

Applications as a Chemical Intermediate

4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride may serve as a valuable intermediate in the synthesis of more complex molecules, particularly those intended for pharmaceutical applications. Its functional groups provide opportunities for further chemical transformations, making it potentially useful in the development of diverse chemical entities.

Other Industrial Uses

Current Research and Future Perspectives

Current Research Focus

Current research on 4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride focuses on exploring its potential interactions with biological targets and investigating its mechanism of action as an inhibitor or activator within biochemical pathways. Researchers are also assessing its potential therapeutic applications based on structural features and biological activity profiles, seeking to position it within the broader landscape of medicinal chemistry.

Future Research Directions

Promising areas for future research on this compound include detailed structure-activity relationship studies to optimize biological activity and exploration of specific therapeutic applications based on its mechanism of action. Development of improved synthetic methodologies for its preparation and investigation of novel applications beyond current known uses represent additional avenues for research. Such efforts would contribute to a more comprehensive understanding of the compound's potential in both medicinal chemistry and industrial contexts.

Synthetic Approaches

Purification and Characterization

Following synthesis, purification of 4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride would typically involve recrystallization, column chromatography, or other appropriate techniques to achieve the desired purity. Characterization would then employ the analytical methods discussed in section 4.1 to confirm structure and assess purity.

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